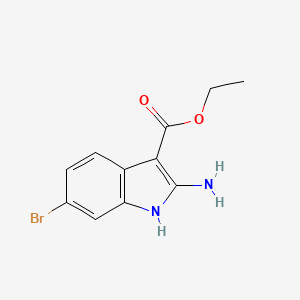

Ethyl 2-amino-6-bromo-1H-indole-3-carboxylate

Description

Properties

IUPAC Name |

ethyl 2-amino-6-bromo-1H-indole-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrN2O2/c1-2-16-11(15)9-7-4-3-6(12)5-8(7)14-10(9)13/h3-5,14H,2,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVCLOOCQYZSIMR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC2=C1C=CC(=C2)Br)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-amino-6-bromo-1H-indole-3-carboxylate typically involves the following steps:

Bromination: The starting material, indole, undergoes bromination at the 6-position using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like acetic acid.

Amination: The brominated indole is then subjected to amination at the 2-position using an amine source such as ammonia or an amine derivative under suitable conditions.

Esterification: Finally, the carboxyl group at the 3-position is esterified using ethanol in the presence of an acid catalyst to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-6-bromo-1H-indole-3-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom at the 6-position can be substituted with other nucleophiles such as thiols, amines, or alkoxides.

Oxidation and Reduction: The amino group at the 2-position can undergo oxidation to form nitroso or nitro derivatives, while reduction can lead to the formation of hydrazine derivatives.

Ester Hydrolysis: The ethyl ester group at the 3-position can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Substitution Reactions: Nucleophiles such as sodium thiolate, primary amines, or sodium alkoxide in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Ester Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products Formed

Substitution: Various substituted indole derivatives depending on the nucleophile used.

Oxidation: Nitroso or nitro derivatives.

Reduction: Hydrazine derivatives.

Hydrolysis: Indole-3-carboxylic acid.

Scientific Research Applications

Chemical Properties and Structure

Ethyl 2-amino-6-bromo-1H-indole-3-carboxylate has the molecular formula and a molecular weight of approximately 283.12 g/mol. The compound features an indole core, an ethyl ester group, an amino group at the 2-position, and a bromine atom at the 6-position. This structure is crucial for its reactivity and biological activity.

Chemistry

This compound serves as a building block for synthesizing more complex indole derivatives. Its reactivity allows it to participate in various chemical reactions, including:

- Substitution Reactions : The bromine atom can be substituted with other nucleophiles (e.g., thiols, amines).

- Oxidation and Reduction : The amino group can undergo oxidation to form nitroso or nitro derivatives.

- Ester Hydrolysis : The ethyl ester can be hydrolyzed to yield the corresponding carboxylic acid.

This compound has been studied for its potential biological activities, including:

- Antimicrobial Properties : Research indicates that it may exhibit activity against various microbial strains.

- Antiviral Properties : Investigations into its efficacy against viral infections are ongoing.

- Anticancer Properties : Preliminary studies suggest it may have potential as a lead compound in cancer therapy due to its ability to modulate specific cellular pathways.

Medicine

In medicinal chemistry, this compound is being explored as a potential lead compound for drug discovery. Its interactions with biological targets could lead to the development of new therapeutic agents aimed at treating various diseases.

Industry

The compound is also utilized in industrial applications, particularly in the synthesis of dyes and pigments. Its unique chemical structure allows for the creation of vibrant colors used in various products.

Case Studies and Research Findings

Numerous studies have investigated the applications of this compound:

- Antimicrobial Activity Study : A study demonstrated that derivatives of this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria.

- Cancer Cell Line Inhibition : Research involving various cancer cell lines showed that this compound could inhibit cell proliferation, suggesting its potential use in cancer therapy.

- Drug Interaction Studies : Investigations into its interaction with cytochrome P450 enzymes indicated that it might influence drug metabolism, which is critical for developing safe pharmacological agents.

Mechanism of Action

The mechanism of action of ethyl 2-amino-6-bromo-1H-indole-3-carboxylate involves its interaction with specific molecular targets and pathways. The amino and bromine substituents on the indole ring can interact with various enzymes and receptors, leading to modulation of their activity. The compound may inhibit or activate specific pathways, resulting in its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Structural Comparison

Key structural analogs and their substituents are summarized below:

Key Observations :

- The amino group at position 2 (target compound) distinguishes it from most analogs, which feature halogens, alkyl, or aryl groups at this position.

- Bromine at position 6 is common in antiviral and anticancer indole derivatives .

- Hydroxyl or ester groups at position 3 enhance solubility and interaction with biological targets .

Physicochemical Properties

- LogP and Solubility: Ethyl 6-bromo-1H-indole-3-carboxylate has a LogP of 3.2 and topological polar surface area (TPSA) of 42.1 Ų, suggesting moderate lipophilicity . Substitution with amino groups (TPSA ~68 Ų) would increase hydrophilicity .

- Metabolic Stability : Methyl or cyclopropyl groups at position 1 (e.g., compound 85 in ) reduce CYP450-mediated metabolism, a strategy applicable to the target compound.

Biological Activity

Ethyl 2-amino-6-bromo-1H-indole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its structure, synthesis, and various biological activities, supported by research findings and data tables.

Structural Overview

This compound features an indole core with an ethyl ester group, an amino group, and a bromine atom at the 6-position. Its molecular formula is C₁₁H₁₃BrN₂O₂, with a molecular weight of approximately 283.12 g/mol. The indole structure plays a crucial role in its biological interactions, as it allows for various modifications that can enhance its therapeutic potential.

Synthesis Methods

The synthesis of this compound typically involves several key steps:

- Bromination : The indole starting material is brominated at the 6-position using bromine or N-bromosuccinimide (NBS) in a suitable solvent.

- Amination : The brominated compound is then treated with an amine source to introduce the amino group at the 2-position.

- Esterification : Finally, the carboxylic acid group is esterified using ethanol in the presence of an acid catalyst to yield the final product.

Antiviral Properties

Research indicates that compounds similar to this compound exhibit antiviral properties. Notably, indole derivatives have been studied for their ability to inhibit HIV integrase, with some derivatives showing promising IC₅₀ values in the low micromolar range . The presence of the amino and bromine groups in this compound may enhance its interaction with viral targets.

Antimicrobial Effects

Studies have shown that indole derivatives possess antimicrobial activity against various pathogens. This compound's structural features allow it to interact effectively with microbial enzymes and membranes, potentially leading to bactericidal effects.

Anticancer Activity

The compound has been evaluated for its anticancer properties, particularly in relation to apoptosis modulation. Structure-activity relationship studies suggest that analogs of this compound can bind effectively to antiapoptotic Bcl-2 proteins, enhancing cytotoxicity against cancer cell lines . The incorporation of halogen substituents has been shown to improve binding affinity and biological activity.

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is useful to compare it with other indole derivatives:

| Compound Name | Structure | Unique Features |

|---|---|---|

| Ethyl 5-bromo-1H-indole-2-carboxylate | Structure | Lacks amino group; may exhibit different reactivity |

| Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate | Structure | Contains different substituents; variation in properties |

| 6-Bromo-1H-indole | Structure | Simplest form; primarily used as a building block |

This table illustrates how specific substituents contribute to the distinct chemical and biological properties of each compound, highlighting the significance of this compound in medicinal chemistry.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets. The amino and bromine substituents facilitate hydrogen bonding and halogen bonding with proteins or nucleic acids, influencing their activity. This interaction may lead to modulation of enzymatic pathways and cellular processes, which is crucial for its therapeutic applications.

Q & A

Q. What are the common synthetic routes for preparing Ethyl 2-amino-6-bromo-1H-indole-3-carboxylate?

The synthesis typically begins with 6-bromo-1H-indole-3-carboxylic acid as a precursor. Key steps include:

- Bromination : Introducing the bromine substituent at the 6-position, often using N-bromosuccinimide (NBS) under controlled conditions.

- Esterification : Reaction of the carboxylic acid group with ethanol in the presence of a catalyst (e.g., H₂SO₄ or DCC) to form the ethyl ester.

- Amino group introduction : Selective amination at the 2-position via nucleophilic substitution or palladium-catalyzed coupling, depending on the starting material.

Purification often involves column chromatography and recrystallization, with purity verified by HPLC (≥95%) .

Q. How is the compound characterized using spectroscopic and analytical methods?

- NMR Spectroscopy : H and C NMR confirm the structure, with characteristic shifts for the ethyl ester (δ ~1.3 ppm for CH₃, δ ~4.3 ppm for CH₂), bromine-induced deshielding at C6, and NH₂ group signals (δ ~5.5-6.0 ppm).

- HRMS : High-resolution mass spectrometry validates the molecular formula (e.g., [M+H]⁺ or [M+Na]⁺ peaks).

- X-ray Diffraction : Single-crystal X-ray analysis resolves the molecular geometry and hydrogen-bonding patterns (e.g., O–H⋯O and N–H⋯O interactions) .

Advanced Research Questions

Q. How do hydrogen-bonding interactions influence the crystal packing of this compound?

In the solid state, the molecule forms inversion dimers via O–H⋯O hydrogen bonds between carboxylic acid groups. These dimers are further linked into layers parallel to the (101) plane through N–H⋯O interactions involving the amino group. Such packing motifs can affect solubility and stability, which are critical for designing co-crystals or polymorphs. Graph set analysis (e.g., Etter’s formalism) is recommended to systematically categorize these interactions .

Q. What strategies can resolve contradictions in reported biological activity data for this compound?

Discrepancies may arise from:

- Structural variability : Minor impurities (e.g., residual solvents) or regiochemical isomers can alter activity. Use high-purity samples (≥99% by HPLC) and confirm regiochemistry via NOESY or X-ray crystallography.

- Assay conditions : Optimize buffer pH, temperature, and solvent (e.g., DMSO concentration) to match physiological relevance.

- Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., replacing Br with Cl or varying ester groups) to isolate key pharmacophores .

Q. How can SHELX software improve structural refinement for this compound?

- Data collection : Use high-resolution (<1.0 Å) X-ray data to resolve heavy atoms (Br) and light atoms (H, N, O).

- Refinement in SHELXL : Apply restraints for disordered ethyl or amino groups and refine anisotropic displacement parameters.

- Validation : Check for overfitting using R-factor convergence and the goodness-of-fit (GOF) statistic. SHELX’s robustness in handling twinning or pseudo-symmetry is particularly useful for indole derivatives .

Q. What methodologies are effective for optimizing regioselectivity in bromination reactions of indole derivatives?

- Electrophilic bromination : Use NBS with Lewis acids (e.g., FeCl₃) to direct bromination to the 6-position.

- Protecting groups : Temporarily block reactive sites (e.g., NH with Boc groups) to prevent undesired substitution.

- Computational modeling : DFT calculations (e.g., Hirshfeld charge analysis) predict electron-rich regions susceptible to electrophilic attack .

Methodological Considerations

- Contradiction analysis : When conflicting data arise (e.g., biological activity vs. structural predictions), cross-validate using orthogonal techniques (e.g., SPR for binding affinity vs. molecular docking).

- Crystallization optimization : Screen solvents (e.g., DMF/water or ethanol/ethyl acetate) and employ slow evaporation to grow diffraction-quality crystals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.